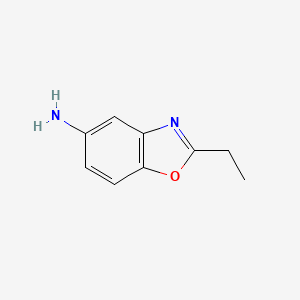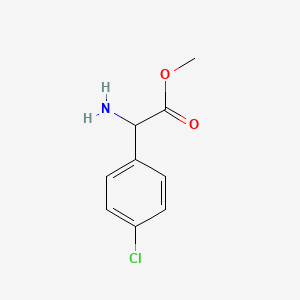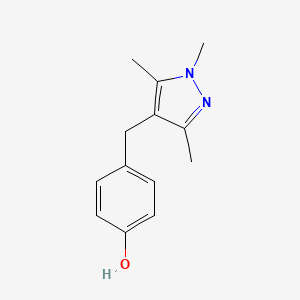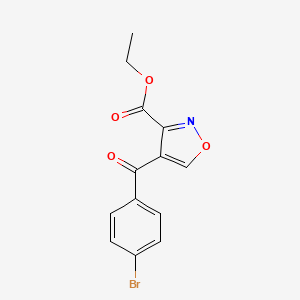
1-メチル-2-(3-メチルフェノキシ)-1H-インドール-3-カルバルデヒド
説明
1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a methyl group at the first position, a 3-methylphenoxy group at the second position, and a carbaldehyde group at the third position of the indole ring.
科学的研究の応用
1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of novel materials, such as organic semiconductors and dyes.
作用機序
- Benzophenone, indole, and benzimidazole moieties are important frameworks for innovative drug discovery . These scaffolds often interact with specific proteins or enzymes within cells.
- Without specific data on this compound, we can draw parallels from related structures. For instance, indoles have been associated with antiproliferative effects .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme’s active site, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde prevents the enzyme from performing its function, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of topoisomerase II . This leads to the activation of cell signaling pathways that promote cell death and inhibit cell proliferation. Furthermore, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can alter gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde exerts its effects through several mechanisms. The primary mechanism involves the inhibition of topoisomerase II by binding to its active site . This binding prevents the enzyme from cleaving and rejoining DNA strands, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can lead to sustained inhibition of topoisomerase II activity and persistent changes in cellular function.
Dosage Effects in Animal Models
The effects of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound can effectively inhibit topoisomerase II activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits.
Metabolic Pathways
1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transport proteins and binding proteins may facilitate the compound’s movement within the cell and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde in the nucleus allows it to effectively modulate DNA replication and gene expression.
準備方法
The synthesis of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with 3-methylphenol in the presence of a suitable catalyst to form the 2-(3-methylphenoxy)-1-methylindole intermediate. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the third position of the indole ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts can also play a significant role in the efficiency of the synthesis process.
化学反応の分析
1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
類似化合物との比較
1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-Methyl-2-phenyl-1H-indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a 3-methylphenoxy group.
1-Methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group.
1-Methyl-2-(3-chlorophenoxy)-1H-indole-3-carbaldehyde: Similar structure but with a 3-chlorophenoxy group instead of a 3-methylphenoxy group.
The uniqueness of 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group may impart distinct electronic and steric effects, differentiating it from other similar compounds.
特性
IUPAC Name |
1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHYVGYLMKQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203363 | |
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338416-84-5 | |
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)






![4-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Methyl]Benzenol](/img/structure/B1303208.png)



